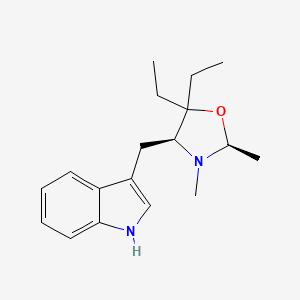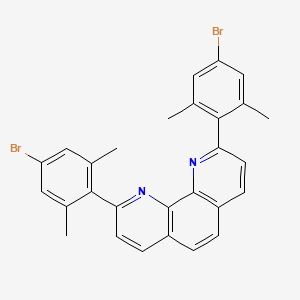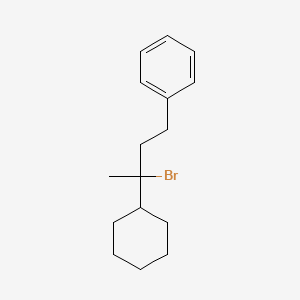
2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- is a chemical compound with a unique structure characterized by a cyclopropene ring and two phenyl groups
Métodos De Preparación
The synthesis of 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of diphenylacetylene with diazomethane under controlled conditions to form the cyclopropene ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopropene ring into a cyclopropane ring, often using hydrogenation catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It finds applications in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- involves its interaction with molecular targets through its cyclopropene ring and phenyl groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in drug development, the compound may bind to specific enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar compounds to 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- include:
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester: This compound has a similar cyclopropene ring but differs in the substitution pattern and ester functional group.
2-Cyclopropene-1,1-dicarboxylic acid, 2-phenyl-, 1,1-dimethyl ester: Another related compound with different substituents on the cyclopropene ring.
The uniqueness of 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-, (1R)- lies in its specific stereochemistry and the presence of two phenyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
824425-17-4 |
|---|---|
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(1R)-1,2-diphenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C16H12O2/c17-15(18)16(13-9-5-2-6-10-13)11-14(16)12-7-3-1-4-8-12/h1-11H,(H,17,18)/t16-/m1/s1 |
Clave InChI |
SGWQZGIXDJIKBF-MRXNPFEDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C[C@]2(C3=CC=CC=C3)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC2(C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
![(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14223603.png)
![N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14223605.png)
![2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14223606.png)

![2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B14223620.png)

![2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14223637.png)

